molecular formula C16H13F2NO3 B6410400 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid, 95% CAS No. 1262005-78-6

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid, 95%

Cat. No. B6410400
CAS RN: 1262005-78-6
M. Wt: 305.28 g/mol
InChI Key: ANHWUJMOCCLFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid (EFBA) is an organic compound with the molecular formula C11H9FO3. It is a white solid that is soluble in organic solvents and has a melting point of 169-170°C. EFBA is used in a variety of applications, including pharmaceuticals, agricultural products, and cosmetics. EFBA is also used in scientific research for its potential to act as a catalyst and as an inhibitor of certain enzymes.

Scientific Research Applications

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid, 95% has been studied for its potential to act as a catalyst in a variety of reactions, including the hydrolysis of esters and the oxidation of alcohols. 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid, 95% has also been studied for its potential to act as an inhibitor of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitter release.

Mechanism of Action

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid, 95% is believed to act as a catalyst by forming a complex with the substrate, which facilitates the reaction. 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid, 95% is also believed to act as an enzyme inhibitor by binding to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.
Biochemical and Physiological Effects
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid, 95% has been studied for its potential to act as a catalyst in a variety of reactions, including the hydrolysis of esters and the oxidation of alcohols. 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid, 95% has also been studied for its potential to act as an inhibitor of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitter release.

Advantages and Limitations for Lab Experiments

The main advantages of using 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid, 95% in laboratory experiments are its low cost and high purity. 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid, 95% is also relatively stable and can be stored for long periods of time without significant degradation. However, 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid, 95% is not suitable for use in certain types of experiments, as it has a low solubility in water and can be toxic in high concentrations.

Future Directions

Future research on 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid, 95% could focus on its potential applications in the pharmaceutical industry, such as the development of new drugs or the synthesis of new compounds. 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid, 95% could also be studied for its potential to act as a catalyst in other types of reactions, such as the oxidation of alcohols. Additionally, 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid, 95% could be studied for its potential to act as an inhibitor of other enzymes, such as proteases, or for its potential to interact with other molecules, such as DNA. Finally, 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid, 95% could be studied for its potential to act as a drug delivery system, as it has been shown to be able to transport drugs across cell membranes.

Synthesis Methods

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid, 95% can be synthesized through a simple two-step reaction. The first step involves the condensation of 4-fluorobenzaldehyde and ethylcarbamoyl chloride to form 4-fluorobenzylidene-ethylcarbamoyl chloride. The second step involves the hydrolysis of 4-fluorobenzylidene-ethylcarbamoyl chloride with a base, such as sodium hydroxide. This reaction produces 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid, 95% and sodium chloride as byproducts.

properties

IUPAC Name

2-[4-(ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO3/c1-2-19-15(20)12-5-3-9(7-14(12)18)13-8-10(17)4-6-11(13)16(21)22/h3-8H,2H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHWUJMOCCLFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691910
Record name 4'-(Ethylcarbamoyl)-3',5-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid

CAS RN

1262005-78-6
Record name 4'-(Ethylcarbamoyl)-3',5-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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